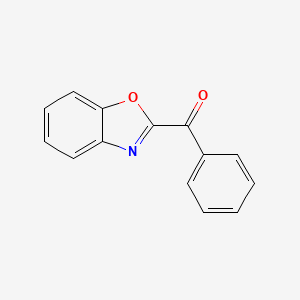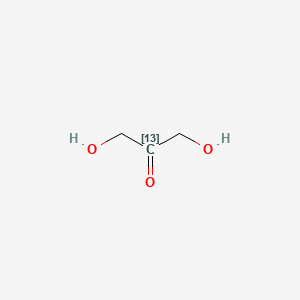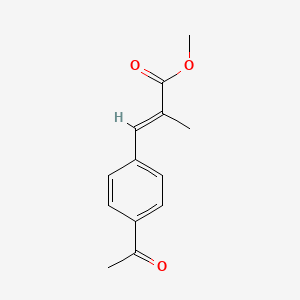
1,3-Benzoxazol-2-yl(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzoxazol-2-yl(phenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a phenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzoxazol-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-aminophenol and benzoyl chloride
Solvent: Toluene or dichloromethane
Catalyst: Base such as sodium hydroxide or potassium carbonate
Temperature: Room temperature to 110°C
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts are often employed to improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzoxazol-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: FeCl3, toluene, 110°C
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxazolyl carboranes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
1,3-Benzoxazol-2-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 1,3-Benzoxazol-2-yl(phenyl)methanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it can inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzoxazol-2-yl(phenyl)methanone can be compared with other benzoxazole derivatives:
Eigenschaften
Molekularformel |
C14H9NO2 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
1,3-benzoxazol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C14H9NO2/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H |
InChI-Schlüssel |
JFBYNWHTOFMZDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)


![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)


![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)

